Methyl 2-(pyridin-2-yl)propanoate
Overview
Description
Methyl 2-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It consists of a pyridine ring attached to a propanoate group through a methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(pyridin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing, which allows for better control over reaction conditions and higher yields. This method can superheat solvents above their boiling points, enabling reactions at elevated temperatures that are not possible in traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(pyridin-2-yl)propanoic acid.
Reduction: 2-(pyridin-2-yl)propanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-(pyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-(pyridin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(pyridin-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
Methyl 2-(pyridin-4-yl)propanoate: Similar structure but with the pyridine ring attached at the 4-position instead of the 2-position.
These compounds share similar chemical properties but may exhibit different biological activities due to variations in their molecular interactions .
Properties
IUPAC Name |
methyl 2-pyridin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-5-3-4-6-10-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCWAURCMRSFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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